molecular formula C11H21ClN2O B1485016 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098008-30-9

1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No. B1485016
CAS RN: 2098008-30-9
M. Wt: 232.75 g/mol
InChI Key: AYCVWOWAVRZONG-UHFFFAOYSA-N
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Description

“1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound that has been used for pharmaceutical testing . It is a derivative of 2,8-diazaspiro[4.5]decan-1-one .


Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “this compound”, involves the introduction of spirocyclic scaffolds based on a selective TYK2 inhibitor .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a spirocyclic scaffold .


Chemical Reactions Analysis

The compound has been identified as a potent RIPK1 kinase inhibitor . It has shown significant anti-necroptotic effects in a necroptosis model in U937 cells .

Scientific Research Applications

Antihypertensive Activity

Research has explored the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating their potential as antihypertensive agents in spontaneous hypertensive rats. These compounds, particularly those substituted at the 8-position with specific groups, showed significant activity as alpha-adrenergic blockers with implications for blood pressure regulation without the beta-adrenergic blocking activity, suggesting their potential utility in managing hypertension (Caroon et al., 1981).

T-Type Calcium Channel Antagonism

Another application involves the design and synthesis of 2,8-diazaspiro[4.5]decan-1-ones as potent T-type calcium channel inhibitors, with modest selectivity over L-type calcium channels. These findings suggest the compound's utility in diseases where T-type calcium channel activity is implicated, highlighting its therapeutic potential (Fritch & Krajewski, 2010).

Radioprotective Properties

A quinuclidine derivative related to the diazaspiro[4.5]decan structure demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, offering insights into the development of radioprotective agents for medical and defense applications (Shapiro, Tansy, & Elkin, 1968).

CCR4 Antagonism for Immunomodulation

The synthesis of potent CCR4 antagonists based on the 2,8-diazaspiro[4.5]decan structure has been reported, indicating their role in inducing receptor endocytosis and potential applications in treating diseases mediated by CCR4 activity, such as allergies and autoimmune diseases (Shukla et al., 2016).

Future Directions

The compound has shown promise in the treatment of various inflammatory diseases due to its ability to inhibit necroptosis . Further structural optimization could lead to the development of more potent RIPK1 inhibitors .

Biochemical Analysis

Biochemical Properties

1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 92 nM . This inhibition is crucial in regulating necroptosis, a form of programmed cell death. The compound interacts with RIPK1 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules involved in necroptosis . Additionally, this compound has shown selectivity towards RIPK1 over other kinases, highlighting its potential as a targeted therapeutic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In U937 cells, a model for studying necroptosis, the compound demonstrated significant anti-necroptotic activity . By inhibiting RIPK1, it effectively blocked the necroptosis pathway, leading to reduced cell death. Furthermore, the compound has been shown to modulate the expression of genes involved in inflammation and immune response, such as those regulated by the TYK2/JAK1 pathway . This modulation results in altered cytokine production and immune cell differentiation, impacting overall cellular function and immune response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and subsequent inhibition of enzymatic activity. The compound binds to the active site of RIPK1, preventing its autophosphorylation and activation . This inhibition disrupts the formation of the necrosome complex, which is essential for the execution of necroptosis. Additionally, the compound’s selectivity towards RIPK1 over other kinases is attributed to its unique structural features, which allow for specific interactions with the kinase’s active site . This selectivity minimizes off-target effects and enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its inhibitory activity against RIPK1 for extended periods In in vitro studies, the compound has shown sustained anti-necroptotic activity over several hours, indicating its potential for prolonged therapeutic use . In vivo studies are needed to assess its long-term stability and efficacy in more complex biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxic effects

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily related to its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with the TYK2/JAK1 pathway influences metabolic flux and cytokine production, further impacting cellular metabolism and immune response .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its interaction with binding proteins, such as albumin, affects its bioavailability and distribution within the body . Additionally, the compound’s solubility and stability in the hydrochloride salt form enhance its transport and distribution properties, making it suitable for therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules involved in necroptosis . Its cytoplasmic localization allows for efficient inhibition of RIPK1 and disruption of the necroptosis pathway. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential .

properties

IUPAC Name

1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-10(2)11(4-6-12-7-5-11)8-9(14)13(10)3;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVWOWAVRZONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)CC(=O)N1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 3
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 4
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 5
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 6
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

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